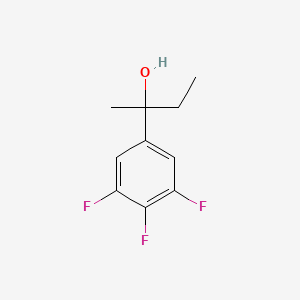

2-(3,4,5-Trifluorophenyl)-2-butanol

Description

Properties

IUPAC Name |

2-(3,4,5-trifluorophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c1-3-10(2,14)6-4-7(11)9(13)8(12)5-6/h4-5,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCIYJNSOAKNIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC(=C(C(=C1)F)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trifluorophenyl)-2-butanol typically involves the reaction of 3,4,5-trifluorobenzaldehyde with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. The reaction proceeds through the formation of an intermediate alcohol, which is then subjected to further purification and isolation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced purification techniques such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorophenyl)-2-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce different alcohols or hydrocarbons .

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)-2-butanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with 2-(3,4,5-Trifluorophenyl)-2-propanol

Structural Difference: The propanol analog has a shorter carbon chain (C3 vs. C4 in butanol). Impact on Properties:

- Boiling/Melting Points: Shorter chains (propanol) typically have lower boiling points, but fluorination may counteract this trend by increasing molecular weight and dipole interactions. For example, 2-phenyl-2-propanol (non-fluorinated analog) has a boiling point of 202°C . Fluorination in 2-butanol likely elevates this value. Applications: Both compounds may serve as intermediates in pharmaceuticals, but the butanol derivative’s higher lipophilicity could optimize drug delivery .

Comparison with 2-Phenyl-2-propanol

Structural Difference: 2-Phenyl-2-propanol lacks fluorine substituents on the phenyl ring. Impact on Properties:

- Acidity: The electron-withdrawing trifluorophenyl group in 2-butanol increases alcohol acidity compared to non-fluorinated analogs.

- Physical Data: 2-Phenyl-2-propanol has a melting point of 32–34°C and density of 0.973 g/cm³ . Fluorination in 2-butanol is expected to raise density and melting point due to stronger intermolecular forces. Bioactivity: Fluorinated analogs often exhibit enhanced antimicrobial activity. For instance, acylthioureas with 3,4,5-trifluorophenyl groups show significant activity against Pseudomonas aeruginosa and Staphylococcus aureus biofilms .

Comparison with Acylthioureas Containing 3,4,5-Trifluorophenyl Groups

Functional Group Difference : Acylthioureas feature a thiourea moiety instead of an alcohol.

Impact on Properties :

- Bioactivity: Thiourea derivatives with 3,4,5-trifluorophenyl groups demonstrate antibiofilm activity, attributed to fluorine’s electronegativity enhancing interactions with bacterial membranes . While 2-butanol lacks thiourea’s hydrogen-bonding capacity, its alcohol group may still engage in polar interactions.

- Electronic Effects : Both compounds benefit from fluorine’s electron-withdrawing effects, which stabilize negative charges and modulate reactivity.

Comparison with Tris(3,4,5-Trifluorophenyl)borane

Structural Difference : This boron-based catalyst uses three 3,4,5-trifluorophenyl groups.

Impact on Reactivity :

- Fluorination enhances Lewis acidity in boranes, enabling efficient hydroboration under microwave irradiation . For 2-butanol, fluorine’s electron withdrawal could similarly increase alcohol acidity, facilitating deprotonation in catalytic or synthetic reactions.

Comparison with 2-(3,4,5-Trifluorophenyl)aniline

Functional Group Difference : Aniline (amine) vs. alcohol.

Impact on Properties :

- Acidity/Basicity : The alcohol is weakly acidic (pKa ~16–18), while the aniline is weakly basic (pKa ~4.6). Fluorine’s electron withdrawal amplifies both effects.

- Applications : Anilines are common in dye and drug synthesis, whereas alcohols serve as solvents or intermediates.

Key Research Findings

- Antimicrobial Activity: Fluorinated acylthioureas with 3,4,5-trifluorophenyl groups exhibit biofilm inhibition, suggesting that 2-butanol’s fluorophenyl moiety could enhance bioactivity in analogous applications .

- Electronic Modulation : Fluorine’s electron-withdrawing effects improve catalytic performance in boranes and may similarly stabilize transition states in alcohol-mediated reactions .

- Physical Properties: Longer alkyl chains (butanol vs. propanol) increase lipophilicity, a critical factor in drug design .

Biological Activity

2-(3,4,5-Trifluorophenyl)-2-butanol is a fluorinated alcohol that has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by the presence of a trifluorophenyl group, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

The molecular formula of this compound is C10H10F3O. The presence of three fluorine atoms on the phenyl ring significantly influences the compound's lipophilicity and electronic properties, which can affect its interaction with biological targets.

Antimicrobial Activity

The biological activity of alcohols and their derivatives often includes antimicrobial properties. While specific data on this compound's antimicrobial effects are scarce, alcohols are generally known to possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.

Acetylcholinesterase Inhibition

Fluorinated compounds are often studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Compounds structurally similar to this compound may exhibit AChE inhibitory activity. For example, studies on other fluorinated derivatives have demonstrated competitive inhibition mechanisms with varying potencies .

Case Studies

- Case Study on Butanol Derivatives : A study involving butanol-containing products revealed clinical characteristics and outcomes associated with exposure to these compounds. Although it primarily focused on toxicity rather than therapeutic effects, it highlighted the importance of understanding the biological impacts of butanol derivatives .

- Fluorinated Compounds in Cancer Therapy : Research into fluorinated phenolic compounds has shown that they can induce apoptosis in cancer cells through various mechanisms. Similar mechanisms might be explored for this compound in future studies.

Q & A

Q. Optimization Tips :

- Use freshly distilled solvents to avoid moisture interference.

- Monitor reaction progress via TLC (hexane/ethyl acetate, 4:1) or GC-MS.

- Purify via column chromatography (silica gel, gradient elution) or recrystallization in ethanol/water .

Basic: How should researchers characterize the purity and structure of this compound?

Answer:

Key characterization methods include:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS or EI-MS to confirm molecular ion peaks (expected m/z: 228.2 [M+H]⁺).

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 minutes .

Advanced: How does the fluorination pattern influence the compound’s physicochemical properties and reactivity?

Answer:

The 3,4,5-trifluorophenyl group induces:

Q. Reactivity Implications :

- Fluorine atoms hinder π-π stacking in crystallization, complicating X-ray analysis. Use low-temperature diffraction with synchrotron sources .

- Hydrogen bonding via the hydroxyl group is critical for chiral resolution in enantioselective catalysis .

Advanced: What role could this compound play in medicinal chemistry or drug discovery?

Answer:

The trifluorophenyl moiety is prevalent in bioactive molecules due to:

Q. Research Applications :

- As a chiral intermediate for antiviral or anticancer agents.

- Derivatization into esters or ethers for prodrug development .

Basic: What solvents and storage conditions are optimal for this compound?

Answer:

- Solubility : Soluble in ethanol, DCM, and THF; sparingly soluble in water (<0.1 mg/mL).

- Storage : Store at 2–8°C in amber vials under nitrogen to prevent oxidation. Shelf life >2 years when desiccated .

Advanced: How can enantiomeric purity be achieved and validated for this chiral alcohol?

Answer:

- Synthesis : Use asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) with chiral ligands like BINAP.

- Analysis :

Advanced: How do conflicting data on reaction yields (e.g., 65% vs. 80%) arise, and how can they be resolved?

Answer:

Contradiction Sources :

- Impurity in starting materials (e.g., Grignard reagent quality).

- Temperature fluctuations during exothermic reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.